molecular formula C23H36N6O5S B194362 Argatroban CAS No. 74863-84-6

Argatroban

Cat. No. B194362
CAS RN: 74863-84-6
M. Wt: 508.6 g/mol
InChI Key: KXNPVXPOPUZYGB-IOVMHBDKSA-N
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Description

Argatroban is an anticoagulant that is a small molecule direct thrombin inhibitor . It was licensed by the Food and Drug Administration (FDA) in 2000 for prophylaxis or treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) . It is sometimes used in people who are undergoing a procedure called angioplasty (to open blocked arteries) .


Molecular Structure Analysis

Argatroban is a synthetic compound based on the structure of L-arginine . It is a direct thrombin inhibitor that binds reversibly to the active site of thrombin and inhibits its downstream action . The molecular formula of Argatroban is C23H36N6O5S .


Chemical Reactions Analysis

Argatroban has shown significant degradation under hydrolysis (acidic, alkaline) and oxidation (peroxide stress) conditions . In total, seven novel degradation products (DP - 1 to DP - 7) were found under diverse conditions .


Physical And Chemical Properties Analysis

The molecular weight of Argatroban is 508.6 g/mol . It is metabolized in the liver and has a half-life of about 50 minutes .

Scientific Research Applications

  • Argatroban is used clinically for its antithrombotic action, showing reversible inhibition of thrombin. It has been approved in Japan for treating chronic peripheral arterial obstructive disease and acute ischemic stroke. It is effective in coronary artery disease, particularly for patients with antithrombin III or heparin cofactor II deficiency, and can be used as an alternative to heparin in acute coronary occlusion during and after percutaneous transluminal coronary angioplasty (Matsuo, Koide, & Kario, 1997).

  • Argatroban's molecular properties offer potential for significant antithrombotic efficacy with minimal systemic anticoagulant effects. It is approved in Japan for treating peripheral arterial occlusive disease and is in advanced clinical development in North and South America for several indications, including anticoagulant therapy in heparin-induced thrombocytopenia (HIT) and thrombosis syndrome (HITTS), and adjunctive therapy to thrombolytic agents in acute myocardial infarction (Hursting et al., 1997).

  • Argatroban produces anticoagulant effects comparable to therapeutic heparinisation and is useful in the management of heparin-induced thrombocytopenic (HIT) patients. It has potential applications in acute coronary syndromes, as an adjunct to thrombolytics, thrombotic and ischemic stroke, and inflammatory diseases resulting in thrombotic complications (Jeske, Walenga, Lewis, & Fareed, 1999).

  • In a study on acute cerebral thrombosis, argatroban showed superior improvements in neurological symptoms and daily living activities compared to a placebo group, indicating its effectiveness and safety in the treatment of this condition (Kobayashi & Tazaki, 1997).

  • A comprehensive review of both indicated and off-label uses of argatroban reveals its application in myocardial infarction, percutaneous coronary intervention, and cerebral thrombosis. Its small molecular weight enables it to inhibit both clot-bound and soluble thrombin (Moledina, Chakir, & Gandhi, 2001).

  • Argatroban has been found to safely augment recanalization achieved by tissue-type plasminogen activator (tPA) in stroke models. A pilot safety study indicated that the combination of Argatroban and intravenous tPA is potentially safe in patients with moderate neurological deficits due to proximal intracranial arterial occlusions and may produce more complete recanalization than tPA alone (Barreto et al., 2012).

Safety And Hazards

Argatroban can make it easier for you to bleed, even from a minor injury . Seek medical attention if you have unusual bruising, or bleeding that will not stop . You should not use argatroban if you have any major bleeding from a surgery, injury, or other cause .

Future Directions

Argatroban is a highly promising drug for the treatment of acute ischemic stroke (AIS), but there is currently insufficient strong evidence regarding the efficacy and safety of using Argatroban in the treatment of AIS . Therefore, more research is needed to evaluate the effectiveness and safety of Argatroban .

properties

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPVXPOPUZYGB-IOVMHBDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046467
Record name Argatroban
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Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation.
Record name Argatroban
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Product Name

Argatroban

Color/Form

Crystals from ethanol

CAS RN

74863-84-6, 121785-71-5
Record name Argatroban
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Record name Argatroban [INN:JAN]
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Record name (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
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Record name ARGATROBAN ANHYDROUS
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Record name Argatroban
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Melting Point

188-191 °C
Record name Argatroban
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,700
Citations
K McKeage, GL Plosker - Drugs, 2001 - Springer
… [6] The use of argatroban does not lead to the formation of antiplatelet antibodies or the generation of other antibodies that bind argatroban[7] and it has no structural similarity to heparin.…
Number of citations: 99 link.springer.com
S Kathiresan, J Shiomura, IK Jang - Journal of thrombosis and …, 2002 - Springer
… the argatroban and UFH … argatroban group (0.4% in the argatroban group versus 1.2% in the UFH) and target aPTT (55 to 85 seconds) was more frequently achieved in the argatroban …
Number of citations: 64 link.springer.com
RW Yeh, IK Jang - American Heart Journal, 2006 - Elsevier
… Argatroban is a synthetic small molecule that selectively inhibits thrombin at its active site. In preclinical studies, argatroban has … Additional studies are warranted to confirm argatroban's …
Number of citations: 95 www.sciencedirect.com
…, JG Kelton, Argatroban-915 Investigators - Archives of internal …, 2003 - jamanetwork.com
… We describe our experience with argatroban, a direct thrombin … argatroban therapy was significantly better than historical control therapy in HIT (P= .02) and HITTS (P= .008). Argatroban …
Number of citations: 537 jamanetwork.com
M Beiderlinden, T Treschan, K Görlinger… - Artificial …, 2007 - Wiley Online Library
The objective of this study was to assess the required dose and anticoagulatory effect of argatroban (Mitsubishi, Pharma Deutschland GmbH, Düsseldorf, Germany), a direct thrombin …
Number of citations: 118 onlinelibrary.wiley.com
BE Lewis, DE Wallis, SD Berkowitz, WH Matthai… - Circulation, 2001 - Am Heart Assoc
… the efficacy and safety of argatroban, a direct thrombin … · kg −1 · min −1 IV argatroban, adjusted to maintain the activated … , was reduced significantly in argatroban-treated patients versus …
Number of citations: 840 www.ahajournals.org
SK Swan, MJ Hursting - Pharmacotherapy: The Journal of …, 2000 - Wiley Online Library
… Blood samples were obtained to assess plasma argatroban … response and plasma argatroban concentrations were well … , and half‐life of argatroban were increased approximately 2‐to 3…
MP LaMonte, ML Nash, DZ Wang, AR Woolfenden… - Stroke, 2004 - Am Heart Assoc
Background and Purpose— Direct thrombin inhibitors, including argatroban, represent an anticoagulant class distinct from heparins. We investigated the safety of 2 levels of argatroban …
Number of citations: 138 www.ahajournals.org
WP Jeske, J Fareed, DA Hoppensteadt… - Expert Review of …, 2010 - Taylor & Francis
Argatroban is a synthetic, small-molecule direct thrombin inhibitor that is approved in the USA, the EU and Japan for prophylaxis or treatment of thrombosis in patients with heparin-…
Number of citations: 47 www.tandfonline.com
SK Swan, JV St Peter, LJ Lambrecht… - … : The Journal of …, 2000 - Wiley Online Library
… argatroban than for heparin. When administered by infusion with or without a bolus in the second study, argatroban… five or more subjects per dosing group receiving argatroban (5–9) but …

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